![molecular formula C9H7BrF3N B1402229 4-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine CAS No. 1395492-90-6](/img/structure/B1402229.png)
4-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine
Overview
Description
4-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine is a pyridine-based compound. It has the molecular formula C9H7BrF3N and a molecular weight of 266.06 g/mol .
Molecular Structure Analysis
The InChI code for 4-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine is 1S/C6H3BrF3N/c7-4-1-2-11-5(3-4)6(8,9)10/h1-3H .Scientific Research Applications
Spectroscopic and Optical Properties
- 5-Bromo-2-(trifluoromethyl)pyridine, a closely related compound, has been characterized using spectroscopic methods like Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR). These methods are essential in understanding the molecular structure and properties of such compounds. Density Functional Theory (DFT) has also been applied for analyzing its optimized geometric structure, vibrational frequencies, and chemical shifts, providing insight into its non-linear optical properties and molecular interactions (Vural & Kara, 2017).
Synthetic Chemistry and Functionalization
- Derivatives of bromo and trifluoromethyl pyridines have been extensively studied for various synthetic applications. For instance, functionalization techniques like regioexhaustive functionalization have been used to convert these compounds into carboxylic acids, a crucial step in synthetic chemistry. These processes involve selective deprotonation and subsequent carboxylation, demonstrating the compound's versatility in chemical synthesis (Cottet et al., 2004).
Application in the Construction of Biologically Relevant Molecules
- The synthesis of various biologically relevant compounds often utilizes bromo-trifluoromethyl pyridines. An example is the synthesis of 2-(2,4-Difluorophenyl)pyridine, achieved through Suzuki cross-coupling reactions, indicating the compound's potential as an intermediate in creating complex molecules with biological significance (Yuqiang, 2011).
Antimicrobial Properties
- Some derivatives of bromo-trifluoromethyl pyridines have been tested for antimicrobial activities. For instance, the compound's effect on pBR322 plasmid DNA and its antimicrobial activities have been evaluated, showcasing its potential application in developing new antimicrobial agents (Vural & Kara, 2017).
Safety And Hazards
The compound is classified as Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and if swallowed: immediately call a poison center/doctor (P301 + P310) .
properties
IUPAC Name |
4-bromo-2-[1-(trifluoromethyl)cyclopropyl]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF3N/c10-6-1-4-14-7(5-6)8(2-3-8)9(11,12)13/h1,4-5H,2-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYRTYGOUARIGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NC=CC(=C2)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.